molecular formula C12H12N2OS B6308815 5-p-Tolylthiophene-2-carbohydrazide CAS No. 62403-12-7

5-p-Tolylthiophene-2-carbohydrazide

Cat. No.: B6308815
CAS No.: 62403-12-7
M. Wt: 232.30 g/mol
InChI Key: ZSMSIPUQBPJUPA-UHFFFAOYSA-N
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Description

5-p-Tolylthiophene-2-carbohydrazide: is a heterocyclic compound with the molecular formula C12H12N2OS . It is characterized by the presence of a thiophene ring substituted with a p-tolyl group and a carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolylthiophene-2-carbohydrazide typically involves the reaction of p-tolylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-p-Tolylthiophene-2-carbohydrazide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the hydrazide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry: 5-p-Tolylthiophene-2-carbohydrazide is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of new materials with specific electronic properties .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in preliminary studies for its antimicrobial and anticancer activities .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of 5-p-Tolylthiophene-2-carbohydrazide in biological systems involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The thiophene ring can interact with aromatic residues in proteins, further enhancing its binding affinity .

Comparison with Similar Compounds

  • 4-p-Tolylthiophene-2-carboxylic acid
  • Methyl 5-p-tolylthiophene-2-carboxylate
  • 2-(p-Tolyl)ethylamine
  • p-Tolyl isothiocyanate

Comparison: 5-p-Tolylthiophene-2-carbohydrazide is unique due to the presence of both a thiophene ring and a carbohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, while 4-p-Tolylthiophene-2-carboxylic acid lacks the hydrazide group, it does not exhibit the same range of chemical reactions or biological interactions .

Properties

IUPAC Name

5-(4-methylphenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-2-4-9(5-3-8)10-6-7-11(16-10)12(15)14-13/h2-7H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMSIPUQBPJUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60488961
Record name 5-(4-Methylphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62403-12-7
Record name 5-(4-Methylphenyl)thiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60488961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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